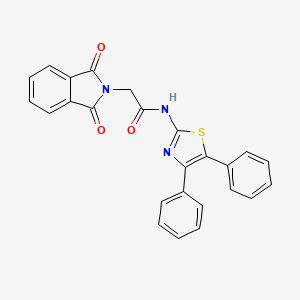
2-((3,3-二甲基-2-氧代丁基)硫代)-7-(吗啉-4-羰基)-3-戊基喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one" is a quinazolinone derivative, which is a class of compounds known for their diverse pharmacological activities. Quinazolinones are heterocyclic compounds that contain a fused double-ring system consisting of a benzene ring and a pyrimidine ring. The specific structure of this compound suggests potential biological activity, given the presence of functional groups such as the thioether (sulfide), carbonyl, and morpholine moieties, which are often seen in drug molecules.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of related quinazolinone derivatives. For instance, the synthesis of 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives is achieved by condensation reactions involving cyanoacetanilides and monothiomalonodiamide . This suggests that similar condensation reactions could be employed in the synthesis of the compound of interest, with appropriate precursors containing the dimethyl-2-oxobutyl and morpholine-4-carbonyl functional groups.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be studied using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, as well as computational methods like Density Functional Theory (DFT) calculations . These methods allow for the analysis of vibrational wavenumbers, molecular electrostatic potential, and frontier molecular orbitals, which can provide insights into the electronic properties and potential reactivity of the compound.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, depending on their substituents. The paper on the reactions of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazole-2(3H)-thione describes the formation of 2-thiohydantoins and thiourea derivatives . Although this does not directly relate to the compound , it highlights the reactivity of sulfur-containing heterocycles, which could be relevant for understanding the chemical behavior of the thioether group in the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be inferred from their molecular structure. The presence of carbonyl groups typically contributes to the compound's polarity and may affect its solubility in organic solvents. The morpholine ring is known to impart basicity to the molecule, which could influence its solubility in aqueous solutions. Additionally, the molecular docking studies of related compounds suggest that quinazolinones can exhibit inhibitory activity against biological targets such as the BRCA2 complex, indicating potential medicinal applications .
科学研究应用
合成与表征
衍生物合成:对硫代喹唑啉酮衍生物的研究,包括从邻氨基苯甲酸经曼尼希反应合成,突出了探索喹唑啉酮化合物化学多样性和潜在生物活性的兴趣。这些衍生物已被评估其抗菌和抗惊厥活性,表明人们对其药理潜能有广泛的兴趣 (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
抗菌活性:已合成四氢喹唑啉衍生物并评估其抗菌和抗真菌活性。这些活性针对包括金黄色葡萄球菌和大肠杆菌在内的各种微生物进行了测试,证明了喹唑啉酮衍生物在促进新型抗菌剂开发方面的潜力 (Bhatt 等人,2015).
潜在生物活性
抗肿瘤和抗癌剂:一些研究专注于合成喹唑啉酮衍生物以评估其作为潜在抗肿瘤剂的潜力。这些化合物已在体外针对癌细胞系(如人肺癌 (A-549) 和人肝细胞癌 (HepG-2))进行了测试,显示出有希望的活性,并突出了喹唑啉酮衍生物在癌症治疗中的治疗潜力 (Muhammad 等人,2017).
分子对接研究:已利用分子对接等计算研究来预测喹唑啉酮衍生物与生物靶标的相互作用。这些研究提供了对喹唑啉酮化合物在各种治疗应用中的作用机制和潜在功效的见解,例如抑制 BRCA2 复合物 (El-Azab 等人,2016).
属性
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-5-6-7-10-27-22(30)18-9-8-17(21(29)26-11-13-31-14-12-26)15-19(18)25-23(27)32-16-20(28)24(2,3)4/h8-9,15H,5-7,10-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIMVHWMZQXJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N=C1SCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)
![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)
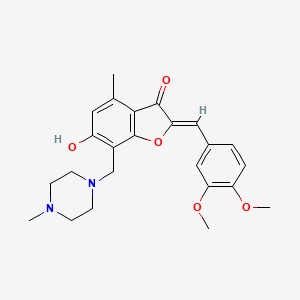

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)
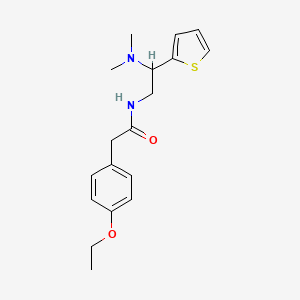
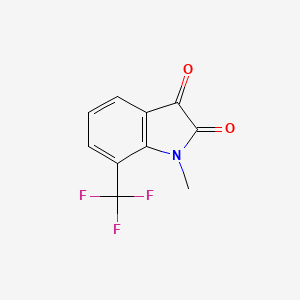
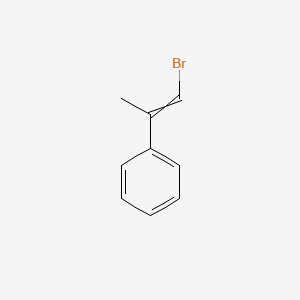
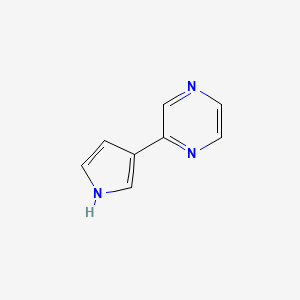
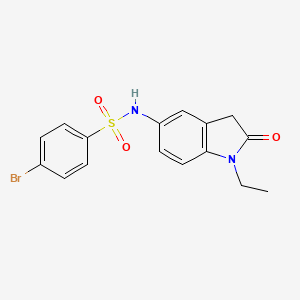
![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)
![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)
